Iron (III) oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

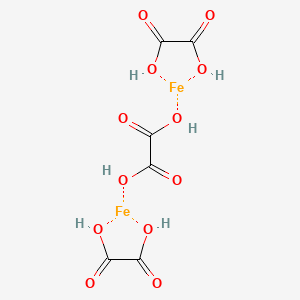

Iron (III) oxalate, also known as ferric oxalate, is an inorganic compound with the chemical formula Fe2(C2O4)3. It is a coordination polymer with varying degrees of hydration. The compound typically appears as a pale yellow solid (anhydrous) or a lime green solid (hexahydrate) and is slightly soluble in water . This compound is known for its use in various scientific and industrial applications, including its role as a precursor to nanosized iron oxide particles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Iron (III) oxalate can be synthesized by reacting iron (III) hydroxide with oxalic acid. The reaction is as follows: [ 2Fe(OH)_3 + 3H_2C_2O_4 \rightarrow Fe_2(C_2O_4)_3 + 6H_2O ] This reaction involves dissolving iron (III) hydroxide in a solution of oxalic acid, resulting in the formation of this compound and water .

Industrial Production Methods: In industrial settings, this compound can be produced from iron ore using oxalic acid to extract iron, followed by photo-reduction. This method involves several techniques such as X-ray powder diffraction, Raman spectroscopy, and scanning electron microscopy to determine the physicochemical properties of the produced iron oxalate .

Análisis De Reacciones Químicas

Types of Reactions: Iron (III) oxalate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: this compound can be reduced to iron (II) oxalate under certain conditions.

Substitution Reactions: this compound can form mixed-ligand complexes with other ligands such as phenanthroline, resulting in compounds like Fe(phen)2(ox)⋅2H2O.

Common Reagents and Conditions:

Oxalic Acid: Used in the synthesis of this compound from iron (III) hydroxide.

Photolysis: Utilized in the reduction of this compound to iron (II) oxalate.

Major Products:

Iron (II) Oxalate: Formed during the reduction of this compound.

Carbon Dioxide: Released during the photolysis of this compound.

Aplicaciones Científicas De Investigación

Environmental Chemistry

Photochemical Reactions and Aerosol Chemistry

Iron (III) oxalate plays a significant role in atmospheric chemistry, particularly in the photochemical oxidation of organic compounds. Studies indicate that this compound complexes can absorb near-UV radiation, leading to the photodissociation of these complexes into reactive species such as iron (II) and carbon dioxide radicals. This process is crucial for understanding the oxidation pathways of dissolved organic matter in aerosols.

- Case Study: Glycolaldehyde Oxidation

Research has shown that when aqueous droplets containing this compound and glycolaldehyde are irradiated at 365 nm, rapid oxidation occurs, resulting in products like glyoxal and glycolic acid. This indicates the potential of this compound to influence aerosol growth and composition significantly .

Materials Science

Synthesis of Magnetic Materials

This compound is utilized in synthesizing magnetic materials through its unique structural properties. The compound can be converted into iron (II) oxalate, which upon thermal decomposition yields magnetic iron oxide nanoparticles.

- Case Study: Magnetic Nanoparticles

The preparation of oxalate-based iron (III) compounds has been explored for their magnetic properties. These materials have potential applications in data storage and biomedical fields due to their tunable magnetic characteristics .

Metallurgy

Iron Recovery Processes

One of the most promising applications of this compound is in the metallurgical field, particularly in innovative iron-making processes that utilize oxalic acid as a medium for dissolving iron ores.

- Process Overview

The proposed method involves several key steps:- Dissolution: Iron oxides are dissolved using oxalic acid to produce an aqueous solution of this compound.

- Photochemical Reduction: The dissolved iron (III) is then photochemically reduced to form precipitated iron (II) oxalate.

- Pyrolytic Reduction: Finally, the iron (II) oxalate is subjected to pyrolysis to yield metallic iron .

This novel approach not only enhances the efficiency of iron recovery but also aims to minimize carbon emissions associated with traditional methods.

Chemical Properties and Complexation

This compound exhibits interesting chemical properties due to its ability to form stable complexes with various ligands. Its stability and solubility characteristics make it a valuable reagent in various chemical reactions.

Mecanismo De Acción

The mechanism of action of iron (III) oxalate involves several key processes:

Photolysis: Upon exposure to light, this compound undergoes intramolecular electron transfer from oxalate to iron, creating iron (II) complexed by one oxidized and two spectator oxalate ligands.

Proton-Coupled Electron Transfer: In the presence of oxalate, iron dissolution from iron (oxyhydr)oxide minerals occurs via proton-coupled electron transfer, enhancing iron bioavailability.

Comparación Con Compuestos Similares

Iron (III) oxalate can be compared with other similar compounds, such as:

Iron (II) Oxalate: Unlike this compound, iron (II) oxalate is less stable and more prone to oxidation.

Potassium Ferrioxalate: A well-known salt of the [Fe(C2O4)3]3- complex, used in photochemical studies due to its high absorbance and reaction quantum yield.

Cobalt (III) Oxalate: Forms similar mixed-ligand complexes with oxalate and phenanthroline, exhibiting comparable structural and magnetic properties.

This compound is unique due to its ability to form coordination polymers with varying degrees of hydration and its extensive applications in scientific research and industry.

Actividad Biológica

Iron (III) oxalate, represented by the formula Fe2(C2O4)3⋅3H2O, is a coordination complex of iron and oxalic acid. This compound has garnered attention due to its biological activity, particularly in the context of iron metabolism, photochemical reactions, and its role in various biochemical processes. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

This compound is characterized by its ability to form stable complexes with oxalate ions. The structure consists of iron ions coordinated by oxalate ligands, creating a polymeric network. The iron(III) ions are typically octahedrally coordinated, with oxalate acting as a bidentate ligand:

- Molecular Formula : Fe2(C2O4)3⋅3H2O

- Molar Mass : Approximately 464.00 g/mol

Biological Functions and Mechanisms

This compound plays a significant role in biological systems, particularly in the mobilization and bioavailability of iron. It is involved in various biochemical pathways that facilitate iron uptake by microorganisms and plants.

1. Iron Mobilization

Iron is an essential nutrient for many organisms, but its availability is often limited due to its low solubility in aerobic environments. This compound can enhance iron solubility through the following mechanisms:

- Reduction to Iron (II) : Iron (III) can be reduced to more soluble iron (II) forms through microbial activity or chemical reactions involving reductants such as ascorbate or other organic acids .

- Siderophore Interaction : In some studies, the presence of oxalate has been shown to synergistically enhance the effectiveness of siderophores—molecules that bind and transport iron—by increasing the solubility of iron from mineral sources .

2. Photochemical Activity

This compound exhibits significant photochemical properties. When exposed to light, it can undergo photolysis, leading to the generation of reactive species that may have biological implications:

- Electron Transfer Reactions : Studies have demonstrated that upon photoexcitation, electron transfer occurs from oxalate to iron, producing reactive intermediates . This process can lead to the formation of free radicals that may participate in oxidative stress responses in biological systems.

Case Study 1: Microbial Iron Reduction

A study investigated the role of Paxillus involutus, a wood-decomposing fungus, in reducing iron(III) to iron(II). The research highlighted how extracellular metabolites secreted by this fungus could facilitate the reduction of solid iron(III) complexes into soluble forms . The findings indicated that:

- The fungus produced specific iron(III)-reducing metabolites.

- These metabolites were crucial for enhancing iron bioavailability in nutrient-poor environments.

Case Study 2: Ultraviolet Photochemical Reactions

Research utilizing time-resolved X-ray absorption spectroscopy examined the photochemical behavior of aqueous solutions of ammonium iron(III) oxalate. The study revealed that upon UV excitation, rapid electron transfer processes occurred within picoseconds, leading to significant changes in the oxidation state of iron . Key findings included:

- Formation of reactive intermediates that could influence biological processes.

- Insights into the mechanisms underlying photochemical reactions involving metal-organic complexes.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

iron;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Fe/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDVHKFBLMHJIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Fe].[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Fe2O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.